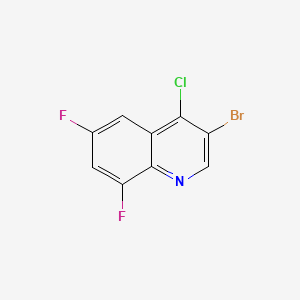
2-(Phenoxymethyl)-pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Phenoxymethyl)-pyrrolidine hydrochloride” likely refers to a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenoxymethyl group, which is a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to a methylene (-CH2-) group that is in turn attached to an oxygen atom . The “hydrochloride” part indicates that the compound forms a salt with hydrochloric acid .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its exact structure and the conditions under which it’s used. Pyrrolidines can participate in a variety of reactions, including substitutions and ring-opening reactions . Phenols can undergo reactions at the aromatic ring, such as electrophilic aromatic substitution, or at the hydroxyl group .Mécanisme D'action
Without specific information about the biological activity of this compound, it’s difficult to speculate on its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors, including the exact structure of the compound and the biological system in which it’s active .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further investigated for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
Propriétés
IUPAC Name |
2-(phenoxymethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPNGMXJUGQPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)-pyrrolidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

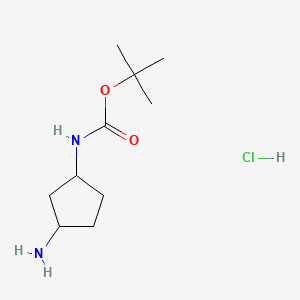

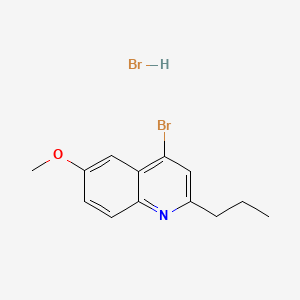
![Carbamic acid, [(1S)-3-cyano-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)
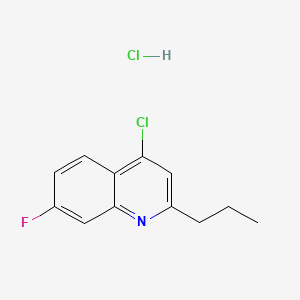
![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B598742.png)

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)
![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)
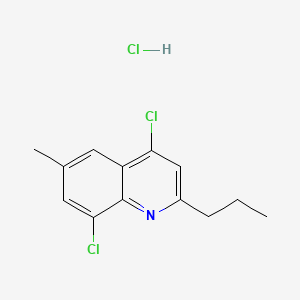
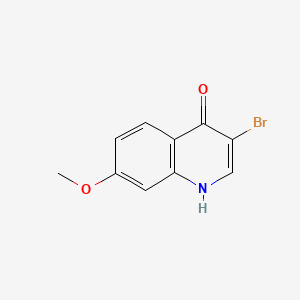
![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)
